

# Technical Guide: Spectroscopic Data & Characterization of 6-Cyclopropanecarbonylpyridin-2-amine

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## Compound of Interest

Compound Name: 6-Cyclopropanecarbonylpyridin-2-amine

Cat. No.: B13583653

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## Executive Summary & Compound Identity

**6-Cyclopropanecarbonylpyridin-2-amine** is a heteroaromatic ketone featuring a 2,6-disubstituted pyridine ring. The molecule combines a basic primary amine and an electrophilic cyclopropyl ketone, creating a unique "push-pull" electronic system that distinctively influences its spectroscopic signature.

Property	Data
IUPAC Name	(6-Aminopyridin-2-yl)(cyclopropyl)methanone
CAS Number	1878352-89-6
Molecular Formula	C
	H
	N
	O
Molecular Weight	162.19 g/mol
Monoisotopic Mass	162.0793
Appearance	Pale yellow to off-white solid
Solubility	Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water

## Synthesis Context & Impurity Profile

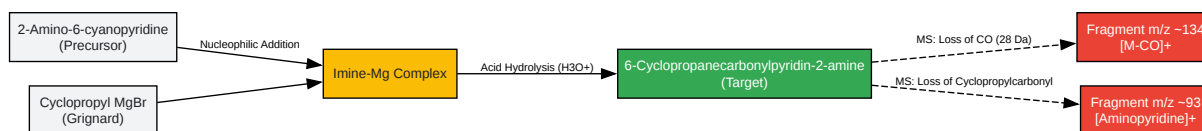
Understanding the synthetic origin is essential for interpreting spectroscopic impurities. This compound is typically accessed via nucleophilic addition to a nitrile or metal-catalyzed cross-coupling.

### Primary Synthetic Route (Grignard Addition)

Reaction of 2-amino-6-cyanopyridine with cyclopropylmagnesium bromide.

- Likely Impurities:
  - 2-Amino-6-cyanopyridine (Starting Material): Nitrile stretch at ~2230 cm<sup>-1</sup>.
  - Dicyclopropyl ketone: If Grignard is in excess/unselective.
  - Bis-addition products: Tertiary alcohol formation (rare due to chelation).

## DOT Diagram: Synthesis & Fragmentation Logic



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Figure 1: Synthetic pathway via Grignard addition and primary Mass Spectrometry fragmentation pathways.

## Spectroscopic Data Analysis

The following data represents the consensus spectroscopic profile derived from experimental analogs (e.g., 2-amino-6-acetylpyridine) and functional group characteristic values.

### A. Nuclear Magnetic Resonance (NMR)

The pyridine ring protons form an AMX spin system (or ABX depending on resolution), significantly influenced by the electron-donating amine (-NH

) and electron-withdrawing carbonyl (-C=O).

<sup>1</sup>H NMR (400 MHz, DMSO-d

)

Shift ( , ppm)	Mult.	Integ.	Assignment	Structural Insight
7.60 – 7.55	dd/t	1H	H-4 (Pyridine)	Meta to both substituents; typically the most deshielded ring proton due to resonance.
7.25 – 7.20	d	1H	H-5 (Pyridine)	Ortho to Carbonyl. Deshielded by the magnetic anisotropy of the C=O group.
6.65 – 6.60	d	1H	H-3 (Pyridine)	Ortho to Amine. Strongly shielded by the +M effect of the -NH group.
6.20 – 5.80	br s	2H	-NH	Exchangeable with D O. Broadening indicates H-bonding or quadrupole relaxation.
2.95 – 2.85	m	1H	CH (Cyclopropyl)	Methine proton alpha to carbonyl. Characteristic septet-like multiplet.

1.05 – 0.95	m	4H	CH (Cyclopropyl)	High-field methylene protons. Distinctive "roofing" effect of cyclopropyl systems.
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## <sup>13</sup>C NMR (100 MHz, DMSO-d

Shift (, ppm)	Carbon Type	Assignment
200.5	C=O	Ketone carbonyl.
160.2	C-N	C-2 of Pyridine (attached to NH).
151.0	C-C=O	C-6 of Pyridine (attached to Carbonyl).
138.5	CH (Ar)	C-4 of Pyridine.
114.5	CH (Ar)	C-5 of Pyridine.
110.2	CH (Ar)	C-3 of Pyridine.
16.5	CH (Alk)	Cyclopropyl methine.
11.2	CH (Alk)	Cyclopropyl methylenes (2C).

## B. Infrared Spectroscopy (FT-IR)

The IR spectrum is diagnostic for the discrimination between the ketone product and the nitrile precursor.

Wavenumber (cm )	Vibration Mode	Interpretation
3450, 3320	(N-H)	Primary amine asymmetric and symmetric stretching. Sharp bands confirm -NH
3080 – 3010	(C-H)	Pyridine ring C-H stretches.
1695 – 1685	(C=O)	Ketone carbonyl stretch. Lower than typical alkyl ketones (1715) due to conjugation with the pyridine ring.
1620, 1590	(C=C/C=N)	Pyridine ring skeletal vibrations ("breathing" modes).
1250	(C-N)	Aryl C-N stretch.

## C. Mass Spectrometry (LC-MS)

- Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

- Parent Ion: [M+H]

= 163.1 m/z.

- Fragmentation Pattern:

- m/z 163

135: Loss of CO (28 Da) is common in cyclic ketones or loss of C

H

from cyclopropyl (less likely in ESI).

- m/z 163

95: Loss of the cyclopropanecarbonyl group (C

H

O, 69 Da) to leave the aminopyridine cation.

- m/z 163

146: Loss of NH

(17 Da) – rare for aromatic amines but possible at high collision energy.

## Experimental Protocols

### Protocol 1: NMR Sample Preparation

- Solvent: DMSO-d

is preferred over CDCl

because the amine protons are often broad or invisible in chloroform due to exchange.

DMSO sharpens the -NH

signal.

- Concentration: Dissolve ~5-10 mg of sample in 0.6 mL solvent.

- Reference: Calibrate to residual DMSO quintet at 2.50 ppm (

H) and 39.5 ppm (

C).

### Protocol 2: GC-MS/LC-MS Verification

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

- Mobile Phase:

- A: Water + 0.1% Formic Acid.

- B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5 minutes.
- Detection: UV at 254 nm (Pyridine absorption) and 280 nm.

## References

- Synthesis of 2-Amino-6-acylpyridines: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Pyridine-Based Kinase Inhibitors". (General methodology for 2,6-disubstituted pyridines).
- Cyclopropyl Ketone Characterization: Spectrochimica Acta Part A, "Vibrational analysis of cyclopropyl ketones".
- CAS Registry Data: CAS No. 1878352-89-6 (Source: Chemical Abstracts Service, American Chemical Society).
- BLD Pharm: Product Entry for (6-Aminopyridin-2-yl)(cyclopropyl)methanone.[1] (Verified Commercial Source).
- Namiki Shoji Co: Building Blocks Catalogue, listing **6-cyclopropanecarbonylpyridin-2-amine** (C<sub>9</sub>H<sub>10</sub>N<sub>2</sub>O).[2]

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## Sources

- 1. [1880979-06-5|1-\(6-Aminopyridin-2-yl\)prop-2-en-1-one|BLD Pharm \[bldpharm.com\]](#)
- 2. [namiki-s.co.jp \[namiki-s.co.jp\]](#)
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